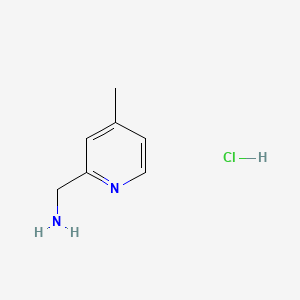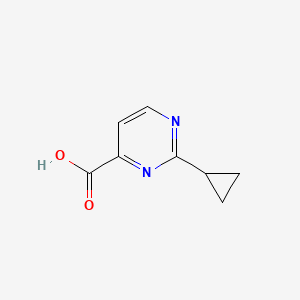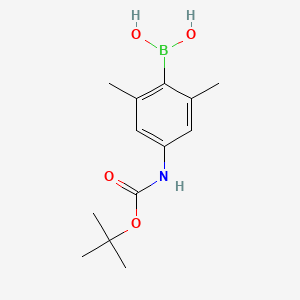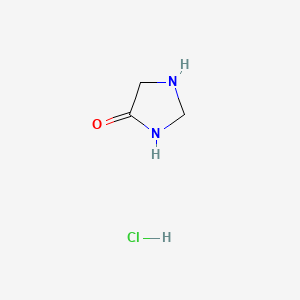
(4-Methylpyridin-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 g/mol . This compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for “(4-Methylpyridin-2-yl)methanamine hydrochloride” is1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H . The Canonical SMILES is CC1=CC(=NC=C1)CN.Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(4-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 158.63 g/mol . The compound has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass is 158.0610761 g/mol . The topological polar surface area is 38.9 Ų .科学的研究の応用
Molecular Pharmacology and Receptor Agonism
(4-Methylpyridin-2-yl)methanamine hydrochloride has been explored for its potential in molecular pharmacology, particularly related to receptor agonism. Studies have highlighted compounds with structural similarities, focusing on their affinity and selectivity for receptor types, demonstrating their utility in understanding receptor-mediated physiological and pathological processes. For instance, compounds like YM348 have been noted for their high affinity for specific receptor subtypes, providing insights into receptor agonism's nuanced molecular mechanisms (Kimura et al., 2004).
Pharmacokinetics and Drug Distribution
The pharmacokinetics and tissue distribution of compounds structurally akin to (4-Methylpyridin-2-yl)methanamine hydrochloride have been a significant area of research. Studies have delved into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, revealing their potential therapeutic implications. Notably, compounds like IN-1130 have been examined for their bioavailability and tissue distribution patterns, indicating their potential as effective drugs in specific therapeutic contexts, such as anti-fibrosis treatments (Kim et al., 2008).
Neuropharmacology and CNS Effects
The neuropharmacological effects of compounds similar to (4-Methylpyridin-2-yl)methanamine hydrochloride have been rigorously studied, highlighting their impact on central nervous system (CNS) functions and pathologies. These studies have explored how such compounds interact with neuronal receptors, influence neurotransmitter levels, and affect behavioral outcomes, providing a foundation for developing novel CNS-targeted therapeutics. Examples include the investigation of compounds like 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines, which have demonstrated specific receptor affinities and induced physiological responses in animal models, shedding light on potential therapeutic pathways (Enguehard-Gueiffier et al., 2006).
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation) and can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and adequate ventilation is advised .
特性
IUPAC Name |
(4-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUTUZFQBPVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679870 |
Source


|
| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-2-yl)methanamine hydrochloride | |
CAS RN |
1257535-59-3 |
Source


|
| Record name | 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)



![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)







